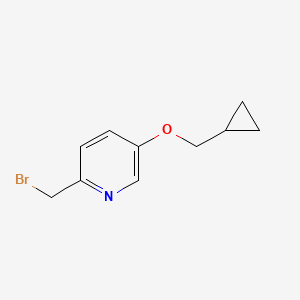![molecular formula C7H3ClINS B13656745 6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
6-Chloro-2-iodothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-iodothieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with chlorine and iodine substituents at the 6 and 2 positions, respectively. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodothieno[3,2-c]pyridine typically involves the formation of the thienopyridine core followed by the introduction of the chlorine and iodine substituents. One common method involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The thiophene and pyridine rings can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
6-Chloro-2-iodothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: It is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Chemical Biology: The compound serves as a probe for studying biological pathways and interactions involving thienopyridine derivatives.
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can bind to the active site of these targets, inhibiting their activity and modulating various biological pathways. The presence of the chlorine and iodine substituents enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-bromothieno[3,2-c]pyridine
- 6-Chloro-2-fluorothieno[3,2-c]pyridine
- 6-Chloro-2-methylthieno[3,2-c]pyridine
Uniqueness
6-Chloro-2-iodothieno[3,2-c]pyridine is unique due to the presence of both chlorine and iodine substituents, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and material science .
Properties
Molecular Formula |
C7H3ClINS |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
6-chloro-2-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3ClINS/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3H |
InChI Key |
FDJUKSVJLIURMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=C(S2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13656664.png)
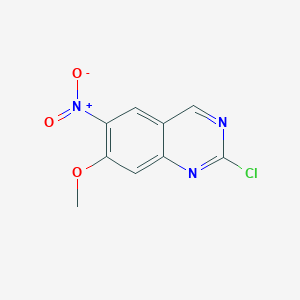
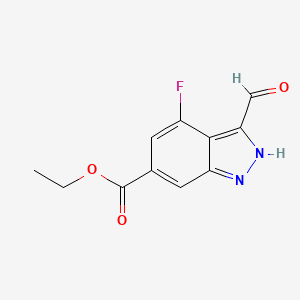

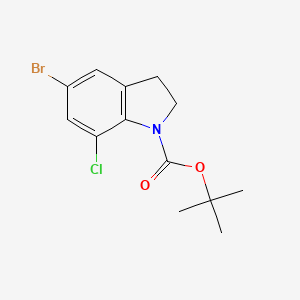
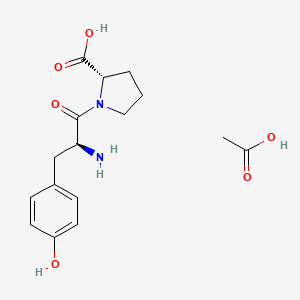
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13656701.png)
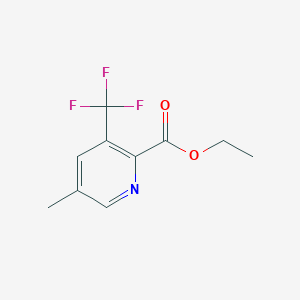

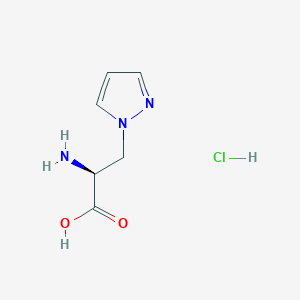
![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
